8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 2-methylquinoline, undergoes nitration to introduce nitro groups at specific positions.
Chlorination: The aminoquinoline is chlorinated using reagents like phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Thiocyanation: Finally, the chlorinated compound is treated with thiocyanate salts to introduce the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or primary amines in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A simpler analogue with similar biological activities.
6,7-Dichloroquinoline: Lacks the amino and thiocyanate groups but shares the chlorinated quinoline core.
2-Methylquinoline: The parent compound without additional functional groups.
Uniqueness
8-Amino-6,7-dichloro-2-methylquinolin-5-yl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61854-59-9 |
---|---|
Molecular Formula |
C11H7Cl2N3S |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
(8-amino-6,7-dichloro-2-methylquinolin-5-yl) thiocyanate |
InChI |
InChI=1S/C11H7Cl2N3S/c1-5-2-3-6-10(16-5)9(15)7(12)8(13)11(6)17-4-14/h2-3H,15H2,1H3 |
InChI Key |
FDWHENPPANXKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C(=C2N)Cl)Cl)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.